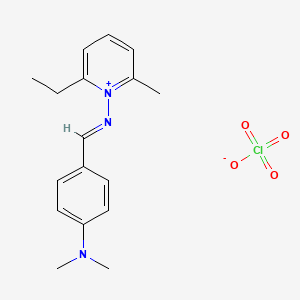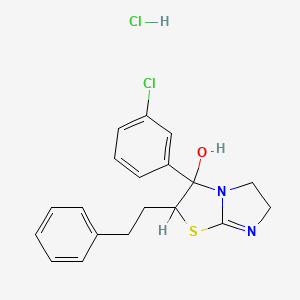
Norfloxacin monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norfloxacin monohydrate is a fluoroquinolone antibiotic used primarily to treat bacterial infections. It is effective against a broad spectrum of gram-positive and gram-negative bacteria. This compound is commonly used to treat urinary tract infections, gynecological infections, prostatitis, and certain types of gastroenteritis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Norfloxacin monohydrate can be synthesized through a solvent-mediated transformation experiment in toluene, using resorcinol as a coformer. This method yields both anhydrous and monohydrate forms with a 1:1 Norfloxacin/resorcinol stoichiometry .
Industrial Production Methods: An improved method for the synthesis of norfloxacin involves the use of specific reaction conditions and reagents to enhance yield and purity. This method has been detailed in pharmaceutical chemistry journals .
Análisis De Reacciones Químicas
Types of Reactions: Norfloxacin monohydrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Often uses oxidizing agents like potassium permanganate.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Commonly uses halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield norfloxacin derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
Norfloxacin monohydrate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of new cocrystals to enhance solubility and dissolution rates.
Biology: Studied for its effects on bacterial DNA gyrase, which is crucial for bacterial DNA replication.
Medicine: Used to treat various bacterial infections, including urinary tract infections and gastroenteritis.
Industry: Applied in wastewater treatment to remove antibiotic residues from aqueous solutions.
Mecanismo De Acción
Norfloxacin monohydrate exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound prevents the untwisting of DNA, thereby inhibiting bacterial growth and proliferation .
Comparación Con Compuestos Similares
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and higher bioavailability.
Uniqueness: Norfloxacin monohydrate is unique in its specific activity against urinary tract infections and its ability to form cocrystals that enhance its solubility and dissolution rates .
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers and healthcare professionals can better utilize this compound in various scientific and medical fields.
Propiedades
Número CAS |
478082-34-7 |
|---|---|
Fórmula molecular |
C16H20FN3O4 |
Peso molecular |
337.35 g/mol |
Nombre IUPAC |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate |
InChI |
InChI=1S/C16H18FN3O3.H2O/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H2 |
Clave InChI |
ITBINNOMHXTMLQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



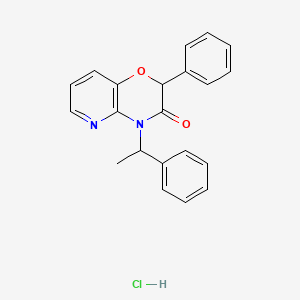
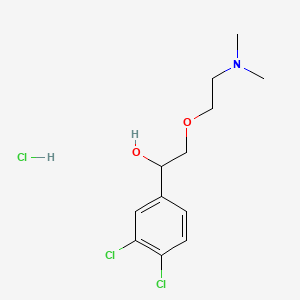
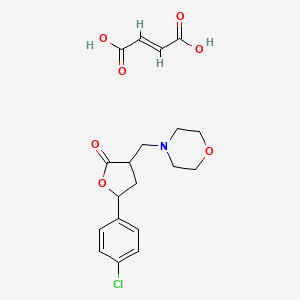


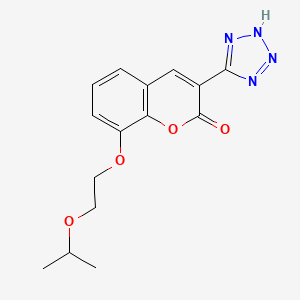
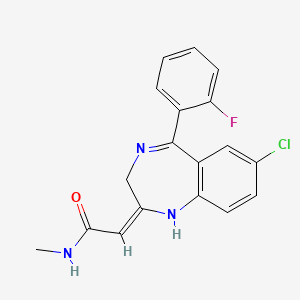

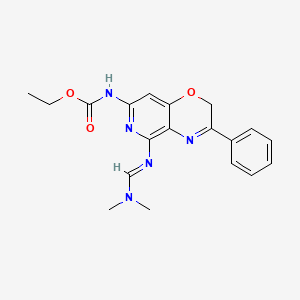
![1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid](/img/structure/B12750768.png)

